1,2-Dihydronaphtho[2,1-b]furan
CAS No.:
Cat. No.: VC1892807
Molecular Formula: C12H10O
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10O |
|---|---|
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | 1,2-dihydrobenzo[e][1]benzofuran |
| Standard InChI | InChI=1S/C12H10O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12/h1-6H,7-8H2 |
| Standard InChI Key | RSRUJQSSHTVTQL-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C1C3=CC=CC=C3C=C2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
1,2-Dihydronaphtho[2,1-b]furan features a complex molecular architecture consisting of a naphthalene nucleus fused with a dihydrofuran ring. The compound contains a tricyclic system where the dihydrofuran ring is partially reduced at positions 1 and 2, giving the compound its distinctive name and properties. This partial hydrogenation creates asymmetry in the molecule and potential stereogenic centers, which can be important for biological activity.
The structural arrangement creates a relatively planar molecule with specific regions of electron density, particularly around the oxygen atom of the furan ring and the aromatic naphthalene system. This electron distribution contributes significantly to the compound's ability to interact with biological receptors and other molecular targets. The oxygen atom in the furan ring serves as a potential hydrogen bond acceptor, which can be crucial for binding to protein targets.
Physical Properties
The physical properties of 1,2-Dihydronaphtho[2,1-b]furan include its appearance as a solid at room temperature, with limited water solubility due to its predominantly hydrophobic structure. Based on properties of related compounds, it likely dissolves well in organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and chloroform.
While the base compound itself has limited documentation in the search results, its well-studied derivative, 1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid, has a molecular weight of 214.22 g/mol . The base compound would have a lower molecular weight due to the absence of the carboxylic acid group.
Chemical Properties
The chemical properties of 1,2-Dihydronaphtho[2,1-b]furan are largely influenced by its partially saturated furan ring and the fused naphthalene system. The compound exhibits both aromatic and non-aromatic regions, which affect its reactivity patterns. The presence of the oxygen atom in the furan ring provides a site for hydrogen bonding and other intermolecular interactions, which can be important for its biological activities.
The partially hydrogenated nature of the furan ring, specifically at positions 1 and 2, creates centers of reactivity at these sites, making them potential points for further functionalization. This explains why many derivatives of this compound feature substitutions at the 2-position, such as carboxylic acid or carboxamide groups . The reactivity at these positions allows for diverse chemical modifications, expanding the range of potential derivatives with varied properties and activities.
Structural Data and Related Information
Table 1: Structural Information for 1,2-Dihydronaphtho[2,1-b]furan and Key Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| 1,2-Dihydronaphtho[2,1-b]furan | C13H10O | 182.22* | N/A | Base dihydrofuran structure |
| 1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid | C13H10O3 | 214.22 | 24758-31-4 | Carboxylic acid at position 2 |
| N-(2-chloroethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide | C15H14ClNO2 | 275.73 | 478078-36-3 | Chloroethyl carboxamide at position 2 |
*Estimated value based on structural formula
The canonical SMILES notation for the carboxylic acid derivative is C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)O, which helps visualize the molecular structure . The base compound would have a similar structure without the carboxylic acid group.
Synthesis Methods
Traditional Synthetic Routes
The synthesis of 1,2-Dihydronaphtho[2,1-b]furan has traditionally involved multi-step processes starting from suitable naphthalene derivatives. Classical approaches typically require introducing the furan ring through condensation and cyclization reactions. These methods, while effective, often employed harsh reaction conditions and produced moderate yields, limiting their efficiency for large-scale production.
One general approach involves the reaction of appropriately substituted naphthalenes with reagents that can introduce the oxygen-containing heterocycle. These methods typically require careful control of reaction conditions to achieve the desired regioselectivity in the formation of the fused ring system. The challenge in these traditional methods lies in ensuring the correct connectivity between the naphthalene and furan rings.
Catalyst-Assisted Synthesis
The development of specialized catalysts has significantly advanced the synthesis of 1,2-Dihydronaphtho[2,1-b]furan and related compounds. Recent research demonstrates the effectiveness of Nafion-H supported on silica-coated superparamagnetic iron oxide nanoparticles as a catalyst for synthesizing related naphthofuran derivatives . This catalyst system offers several advantages:
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Enhanced reaction efficiency
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Improved regioselectivity
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Milder reaction conditions
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Easy recovery and reusability of the catalyst
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Alignment with principles of green chemistry
Table 2: Optimization of Reaction Conditions for Naphthofuran Synthesis
| Catalyst | Catalyst Loading | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Nafion-H@SPIONs | 80 mg | Microwave | 15 | 86 |
| Nafion-H@SPIONs | 120 mg | Microwave | 25 | 70 |
The catalyst-assisted approach is particularly valuable for synthesizing complex derivatives, as it provides better control over regioselectivity and stereochemistry while operating under milder conditions. The proposed reaction pathway involves the initial formation of an azlactone intermediate through the condensation of aryl aldehyde with hippuric acid, followed by subsequent reactions with β-naphthol to form the desired naphthofuran product .
Biological Activity
Mechanism of Action
The biological activity of 1,2-Dihydronaphtho[2,1-b]furan is primarily understood through studies of its derivatives, particularly the 2-carboxylic acid derivative. Research indicates that this compound class interacts with nuclear factor-κB (NF-κB), a protein complex that controls transcription of DNA, cytokine production, and cell survival. By inhibiting NF-κB activity, these compounds can potentially regulate various genes involved in immune responses, inflammation, cell proliferation, and cell survival.
The mechanism involves the compound binding to specific sites on the NF-κB protein complex, disrupting its normal function and preventing it from activating gene transcription. This inhibition leads to decreased expression of genes regulated by NF-κB, potentially affecting cellular processes related to cancer progression and inflammatory responses. The planar structure of the compound likely plays a role in its ability to intercalate or bind to specific protein domains within the NF-κB complex.
Structure-Activity Relationship
The structure-activity relationship of 1,2-Dihydronaphtho[2,1-b]furan derivatives reveals important insights into how structural modifications affect biological activity. Research indicates that substitutions at the 2-position of the furan ring significantly influence the compound's interaction with biological targets.
Studies on derivatives have shown that certain modifications can enhance anti-proliferative activity against specific cancer cell lines. For example, research on structurally related compounds has demonstrated varying levels of activity against breast cancer cell lines MDA-MB-468 and MCF-7, with IC50 values ranging from 8.0 to 12.5 μM for the most active derivatives, while showing minimal toxicity toward normal cells (IC50 > 50 μM).
Table 3: Antiproliferative Activity of Selected 1,2-Dihydronaphtho[2,1-b]furan Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Normal Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|---|---|
| Derivative 3a | MDA-MB-468 | 12.5 | WI-38 | >50 | >4.0 |
| Derivative 3b | MCF-7 | 8.0 | WI-38 | >50 | >6.25 |
These findings suggest that specific structural features can confer selectivity toward cancer cells, an important consideration for potential therapeutic applications. The base 1,2-Dihydronaphtho[2,1-b]furan scaffold appears to be crucial for this activity, with substitutions at position 2 modulating the potency and selectivity.
Pharmacological Properties
The pharmacological properties of 1,2-Dihydronaphtho[2,1-b]furan derivatives include potential anticancer activity, anti-inflammatory effects, and other biological activities related to their ability to inhibit NF-κB. While specific pharmacokinetic data for the base compound is limited, derivatives such as 1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid are solid at room temperature, which affects their stability and administration in biological systems.
Environmental factors, such as exposure to UV light, may influence the action, efficacy, and stability of these compounds. Some related compounds exhibit photochromic properties, which could be relevant for their pharmacological applications and storage conditions. These light-sensitive properties could potentially be exploited for photoactivated drug delivery systems, representing an interesting avenue for future research.
Applications in Research
Medicinal Chemistry Applications
In medicinal chemistry, 1,2-Dihydronaphtho[2,1-b]furan serves as an important scaffold for developing compounds with therapeutic potential. The unique structural features of this compound make it valuable for designing drugs with specific binding properties and biological activities. Research in this area focuses on optimizing the structure to enhance desirable pharmacological properties while minimizing potential side effects.
The versatility of this scaffold allows for various modifications to improve drug-like properties such as solubility, bioavailability, and target specificity. By strategically introducing functional groups at different positions, researchers can fine-tune the biological activity and pharmacokinetic properties of these compounds. The partially hydrogenated furan ring provides specific opportunities for functionalization that can alter the three-dimensional structure and binding characteristics of the molecule.
Role in Cancer Research
One of the most promising areas of research involving 1,2-Dihydronaphtho[2,1-b]furan derivatives is in oncology. Studies have shown that certain derivatives exhibit significant anti-proliferative effects against cancer cell lines, particularly breast cancer cell lines including MDA-MB-468 and MCF-7.
The potential anticancer activity of these compounds is largely attributed to their ability to inhibit NF-κB, which plays a crucial role in cancer development and progression. By targeting this transcription factor, 1,2-Dihydronaphtho[2,1-b]furan derivatives may help suppress the expression of genes involved in cancer cell proliferation, angiogenesis, and metastasis.
Research has demonstrated that some derivatives show promising selectivity, with greater inhibitory effects on cancer cells compared to non-cancerous cells. This selectivity is an essential characteristic for potential anticancer agents, as it suggests the possibility of targeting cancer cells while minimizing damage to healthy tissues.
Other Scientific Applications
Beyond medicinal chemistry and cancer research, 1,2-Dihydronaphtho[2,1-b]furan and its derivatives have potential applications in other scientific fields. These include their use as chemical probes for studying biological processes, as intermediates in the synthesis of more complex molecules, and possibly as photoactive compounds due to the photochromic properties observed in some related structures.
The development of efficient synthetic methods for these compounds also contributes to advances in green chemistry and sustainable synthesis approaches. The recyclable nature of catalysts like Nafion-H supported on silica-coated superparamagnetic iron oxide nanoparticles represents an environmentally friendly approach to chemical synthesis that could be applied to other compound classes .
Related Compounds and Derivatives
Key Derivatives
Several important derivatives of 1,2-Dihydronaphtho[2,1-b]furan have been developed and studied for their unique properties and applications. The most prominent include:
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1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid (CAS: 24758-31-4): This derivative features a carboxylic acid group at the 2-position and has been extensively studied for its potential biological activities, particularly its ability to inhibit NF-κB .
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N-(2-chloroethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide (CAS: 478078-36-3): This derivative contains a carboxamide group with a 2-chloroethyl substituent on the nitrogen atom, representing another important modification of the base structure for research purposes.
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Naphtho[2,1-b]furan-2(1H)-ones: These related compounds feature a lactone structure and have been the subject of research into efficient synthetic methods using novel catalysts .
These derivatives demonstrate the versatility of the base scaffold and its potential for further functionalization to enhance or modify biological activity.
Comparative Analysis
Table 4: Comparative Properties of 1,2-Dihydronaphtho[2,1-b]furan and Related Compounds
| Property | 1,2-Dihydronaphtho[2,1-b]furan | 1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid | Naphtho[2,1-b]furan-2(1H)-ones |
|---|---|---|---|
| Structure | Base tricyclic system | Carboxylic acid at position 2 | Lactone structure |
| Solubility | Likely poor in water, good in organic solvents | Limited water solubility | Variable depending on substitutions |
| Biological Activity | Base scaffold for active derivatives | NF-κB inhibition | Various depending on substitution |
| Key Application | Synthetic intermediate | Potential anticancer research | Synthetic and medicinal chemistry research |
| Synthesis Approach | Multiple synthetic routes | Carboxylation of base structure | Multicomponent reaction with catalysts |
This comparison highlights how modifications to the base structure can significantly alter the molecular properties and potential applications of these compounds. The base 1,2-Dihydronaphtho[2,1-b]furan scaffold provides the fundamental structural framework upon which various functional groups can be introduced to achieve desired properties and activities.
Synonyms and Identifiers
Table 5: Identifiers and Alternative Names for 1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid
| Identifier Type | Value |
|---|---|
| CAS Number | 24758-31-4 |
| IUPAC Name | 1,2-dihydrobenzo[e]benzofuran-2-carboxylic acid |
| Alternative Names | 1H,2H-naphtho[2,1-b]furan-2-carboxylic acid DL-1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic Acid |
| InChI Key | VYFGHUAUIIFACL-UHFFFAOYSA-N |
| Canonical SMILES | C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)O |
| Molecular Formula | C13H10O3 |
| DSSTOX Substance ID | DTXSID40377001 |
These identifiers and alternative names are important for accurately identifying and referencing the compound in scientific literature and databases .
Current Research and Future Perspectives
Research Challenges
Despite significant progress, research on 1,2-Dihydronaphtho[2,1-b]furan and its derivatives faces several challenges:
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Synthetic complexity: While newer methods have improved efficiency, the synthesis of these compounds and their diverse derivatives still presents challenges in terms of regioselectivity, stereoselectivity, and scale-up potential.
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Structure-activity relationship refinement: Further research is needed to fully understand how specific structural modifications affect biological activity, particularly for targeting different types of cancer cells or other therapeutic applications.
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Pharmacokinetic and pharmacodynamic optimization: Developing derivatives with improved drug-like properties, including solubility, bioavailability, and metabolic stability, remains an important challenge for translating research findings into potential therapeutic agents.
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Mechanism of action elucidation: While interaction with NF-κB has been identified for some derivatives, a more detailed understanding of the molecular mechanisms underlying the biological activities of these compounds is still needed.
Future Directions
Future research on 1,2-Dihydronaphtho[2,1-b]furan and its derivatives is likely to pursue several promising directions:
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Development of targeted derivatives: Design and synthesis of compounds specifically tailored to interact with particular biological targets or to address specific therapeutic needs, especially in cancer treatment.
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Combination therapy approaches: Investigation of how these compounds might synergize with existing therapies to enhance efficacy or overcome resistance mechanisms in cancer treatment.
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Expanded biological screening: Broadening the scope of biological assays to identify novel activities beyond the currently known effects on NF-κB and cancer cell proliferation.
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Advanced synthetic methodologies: Continued refinement of synthetic approaches to enable more efficient and sustainable preparation of these compounds and their derivatives, potentially including enzymatic or biocatalytic methods.
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Translational research: Moving promising compounds from laboratory studies toward preclinical and potentially clinical evaluation for specific therapeutic applications.
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